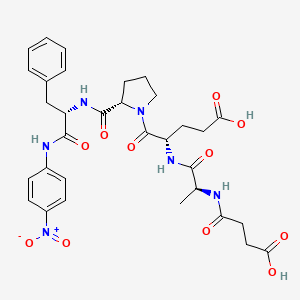

Suc-Ala-Glu-Pro-Phe-Pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIHRDNJQWUSLK-KMAVCZJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chromogenic Peptide Suc-Ala-Glu-Pro-Phe-pNA: A Technical Guide to its Discovery, Synthesis, and Application in Pin1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic peptide Suc-Ala-Glu-Pro-Phe-pNA, a vital tool in the study of the peptidyl-prolyl isomerase Pin1. This document details its discovery, outlines a comprehensive synthesis protocol, provides quantitative data on its interaction with Pin1, and presents a detailed experimental protocol for its use in enzymatic assays.

Discovery and Significance

The discovery of this compound as a substrate for Pin1 is rooted in the seminal research that elucidated the unique substrate specificity of this enzyme. Early studies, notably by Yaffe et al. in 1997, demonstrated that Pin1 specifically recognizes and catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro).[1] This groundbreaking work highlighted the importance of phosphorylation in mediating protein-protein interactions and regulating cellular processes.

To facilitate the study of Pin1's enzymatic activity, a chromogenic substrate was developed where the phosphoserine is replaced by a phosphomimetic residue. Glutamic acid (Glu), with its negatively charged carboxyl side chain, serves as an effective mimic of the phosphate group. Thus, the peptide sequence Ala-Glu-Pro-Phe was coupled to a p-nitroanilide (pNA) group. The succinyl (Suc) group is added to the N-terminus to block the free amine and improve solubility.

The significance of this compound lies in its application in a continuous spectrophotometric assay for Pin1 activity. In this coupled assay, Pin1 isomerizes the Glu-Pro bond from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by the protease chymotrypsin, which releases the yellow chromophore p-nitroaniline. The rate of p-nitroaniline release, monitored at 405 nm, is directly proportional to the Pin1 isomerase activity.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Fmoc-Phe-pNA pre-loaded resin

-

Fmoc-Pro-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ala-OH

-

Succinic anhydride

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC grade water and acetonitrile

Experimental Protocol for Solid-Phase Synthesis

-

Resin Swelling: The Fmoc-Phe-pNA pre-loaded resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Proline Coupling: Fmoc-Pro-OH is activated with HBTU/HOBt and DIPEA in DMF and coupled to the deprotected phenylalanine residue on the resin. The reaction is monitored for completion using a Kaiser test.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added proline residue as described in step 2.

-

Glutamic Acid Coupling: Fmoc-Glu(OtBu)-OH is activated and coupled to the deprotected proline residue. The tert-butyl (OtBu) protecting group on the glutamic acid side chain prevents side reactions.

-

Fmoc Deprotection: The Fmoc group is removed from the glutamic acid residue.

-

Alanine Coupling: Fmoc-Ala-OH is activated and coupled to the deprotected glutamic acid residue.

-

Fmoc Deprotection: The final Fmoc group is removed from the alanine residue.

-

N-terminal Succinylation: Succinic anhydride is added to the deprotected N-terminus in the presence of DIPEA to cap the peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting group (OtBu on Glu) is removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a white powder.

Quantitative Data

The interaction of this compound with Pin1 has been characterized to determine its kinetic parameters. This data is crucial for designing and interpreting enzymatic assays.

| Parameter | Value | Enzyme | Conditions | Reference |

| kcat/Km | 380 ± 20 M⁻¹s⁻¹ | Pin1cat | 10°C | [2] |

Note: The reported value is for the catalytic domain of Pin1 (Pin1cat) with a suc-AEPF-pNA substrate, which is chemically identical to this compound.

Experimental Protocol: Chymotrypsin-Coupled Pin1 Activity Assay

This protocol details the measurement of Pin1's peptidyl-prolyl isomerase activity using this compound as a substrate in a coupled reaction with chymotrypsin.

Reagents and Buffers

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

Pin1 Enzyme Stock: Purified recombinant Pin1 in a suitable storage buffer.

-

Substrate Stock: this compound dissolved in a minimal amount of DMSO and brought to a final concentration in Assay Buffer.

-

Chymotrypsin Stock: α-Chymotrypsin dissolved in 1 mM HCl.

Assay Procedure

-

Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing Assay Buffer and the desired final concentration of Pin1 enzyme.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate Reaction: Add the this compound substrate and α-chymotrypsin to each well to initiate the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroaniline at 405 nm is 10,500 M⁻¹cm⁻¹.

Visualizations

Pin1 Signaling Pathway

The following diagram illustrates the central role of Pin1 in post-phosphorylation signaling. Pin1-catalyzed isomerization of a pSer/Thr-Pro motif can alter the substrate protein's conformation, leading to changes in its activity, stability, or interaction with other proteins. This can ultimately influence downstream cellular processes such as cell cycle progression, transcription, and apoptosis.

Caption: Pin1 acts as a molecular switch in phosphorylation-dependent signaling pathways.

Experimental Workflow for Pin1 Activity Assay

The following diagram outlines the key steps in the chymotrypsin-coupled enzymatic assay for measuring Pin1 activity using this compound.

Caption: Workflow for the chymotrypsin-coupled Pin1 enzymatic assay.

References

The Role of Suc-Ala-Glu-Pro-Phe-pNA as a Chromogenic Substrate for Pin1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic peptide, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), as a substrate for the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease. This document provides a comprehensive overview of the substrate's kinetics, detailed experimental protocols for its use in Pin1 activity and inhibition assays, and visualizations of relevant enzymatic and signaling pathways.

Introduction to Pin1 and its Substrate

Pin1 is a unique enzyme that specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a subsequent proline (pSer/Thr-Pro motif). This cis-trans isomerization acts as a molecular switch, profoundly altering the conformation, activity, and stability of its target proteins. Consequently, Pin1 plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, gene expression, and signal transduction.

The synthetic peptide, this compound, serves as a valuable tool for in vitro studies of Pin1. In this peptide, the glutamic acid residue mimics the negatively charged phosphate group of Pin1's natural substrates. The C-terminal p-nitroanilide (pNA) group is a chromophore that, when cleaved, produces a yellow color that can be quantified spectrophotometrically. This property forms the basis of a continuous enzyme assay to measure Pin1 activity.

Quantitative Data: Kinetic Parameters of this compound with Pin1

The interaction between Pin1 and its substrates can be characterized by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Parameter | Value | Enzyme | Conditions | Reference |

| kcat/Km | 380 ± 20 M-1s-1 | Pin1 catalytic domain | 10°C | [1] |

Note: The available literature primarily reports the catalytic efficiency (kcat/Km) for this compound. Individual kcat and Km values have not been prominently reported.

Pin1 Inhibition Data Using a Chromogenic Substrate Assay

The chymotrypsin-coupled assay using a chromogenic substrate is a common method to determine the inhibitory potency (Ki) of compounds targeting Pin1. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.

| Inhibitor | Apparent Ki | Substrate Used | Reference |

| BJP-06–005-3 | 48 nM | Succ-Ala-pSer-Pro-Phe-pNA | [2] |

Note: The provided Ki value was determined using a phosphorylated substrate, which is structurally similar to the phosphomimetic this compound.

Experimental Protocols

Chymotrypsin-Coupled Pin1 Isomerase Assay

This is the most common method for measuring Pin1 activity using this compound. The assay relies on the principle that chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Proline is in the trans conformation. Pin1 catalyzes the conversion of the cis isomer of the substrate to the trans isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline. The rate of p-nitroaniline release is directly proportional to the Pin1 activity.

Materials:

-

Recombinant human Pin1

-

This compound (Substrate)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA

-

Substrate Stock Solution: Dissolve this compound in an organic solvent such as DMSO to a high concentration (e.g., 50 mM).

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl (e.g., 6 mg/mL).

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390-410 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer and the desired concentration of Pin1. For inhibitor studies, pre-incubate Pin1 with the inhibitor for a specified time (e.g., 12 hours at 4°C) in the assay buffer.[2]

-

Add Chymotrypsin: Add chymotrypsin to the reaction mixture to a final concentration of 6 mg/mL.[2]

-

Initiate the Reaction: Start the reaction by adding the this compound substrate to a final concentration of 50 µM.[2]

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 390 nm at a constant temperature (e.g., 10°C or 25°C) for a set period (e.g., 10-30 minutes), taking readings at regular intervals.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 410 nm is 8,800 M-1cm-1).

-

For inhibition studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Calculate the apparent Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

-

Preparation of Reagents

-

Pin1 Enzyme: Recombinant Pin1 should be purified and its concentration determined accurately. Store in aliquots at -80°C.

-

Substrate Stock Solution: To prepare a stock solution, dissolve lyophilized this compound in 100% DMSO to a concentration of 50 mg/mL.[3] This stock solution should be stored at -20°C and protected from light.

-

Chymotrypsin Solution: Dissolve lyophilized chymotrypsin in 1 mM HCl to a concentration of 6 mg/mL. Prepare this solution fresh before each experiment.

Visualizations

Pin1's Role in Oncogenic Signaling Pathways

Pin1 is a central regulator in various signaling pathways that are often hijacked in cancer. It can amplify oncogenic signals by modulating the stability and activity of key proteins involved in cell proliferation, survival, and metastasis.

Experimental Workflow for Pin1 Inhibition Assay

The following diagram illustrates the key steps involved in determining the inhibitory constant (Ki) of a compound against Pin1 using the chymotrypsin-coupled assay.

Enzymatic Reaction of the Chymotrypsin-Coupled Assay

This diagram illustrates the two-step enzymatic reaction that allows for the colorimetric detection of Pin1 activity.

Conclusion

This compound is a robust and widely used tool for the in vitro characterization of Pin1 activity and for the screening and evaluation of Pin1 inhibitors. Its chromogenic nature allows for a straightforward and continuous spectrophotometric assay. This technical guide provides researchers, scientists, and drug development professionals with the essential quantitative data, detailed experimental protocols, and conceptual diagrams to effectively utilize this substrate in their research endeavors targeting the critical enzyme, Pin1. Further studies to determine the individual kinetic constants (kcat and Km) would provide an even more complete understanding of this valuable research tool.

References

The Role of Suc-Ala-Glu-Pro-Phe-pNA in Elucidating Pin1 Isomerase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), serves as a critical tool in molecular biology for the investigation of the peptidyl-prolyl cis-trans isomerase, Pin1. This chromogenic substrate is instrumental in a coupled enzyme assay that allows for the sensitive and continuous monitoring of Pin1 catalytic activity. Its application is pivotal in high-throughput screening for Pin1 inhibitors and in fundamental research aimed at understanding the enzymatic mechanism of Pin1 and its role in various signaling pathways. This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative data.

Introduction

Pin1 is a unique peptidyl-prolyl isomerase that specifically recognizes and catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in its substrate proteins. This isomerization acts as a molecular switch, profoundly impacting the substrate's conformation, activity, stability, and subcellular localization. Consequently, Pin1 is a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Dysregulation of Pin1 activity has been implicated in a variety of human diseases, most notably cancer and neurodegenerative disorders such as Alzheimer's disease.

The study of Pin1 function and the development of therapeutic inhibitors necessitate robust and reliable methods for quantifying its enzymatic activity. This compound has emerged as a valuable substrate for this purpose. The glutamic acid residue mimics the essential phosphoserine/threonine, allowing for specific recognition by Pin1. This guide details the principles and practical aspects of using this substrate in Pin1 assays.

Principle of the Chymotrypsin-Coupled Assay

The measurement of Pin1 isomerase activity using this compound relies on a coupled enzymatic reaction. Pin1 itself does not cleave the substrate. Instead, its activity is linked to the proteolytic action of chymotrypsin.

-

Isomerization by Pin1 : The this compound substrate exists in both cis and trans conformations at the Glu-Pro peptide bond. Pin1 specifically catalyzes the conversion of the cis isomer to the trans isomer.

-

Cleavage by Chymotrypsin : Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding Glu-Pro bond is in the trans conformation.

-

Detection of p-Nitroaniline (pNA) : The cleavage of the substrate releases the chromogenic molecule p-nitroaniline (pNA), which has a distinct yellow color and absorbs light at 405 nm. The rate of pNA release is therefore directly proportional to the rate of Pin1-catalyzed isomerization.

This continuous spectrophotometric assay allows for real-time monitoring of Pin1 activity and is highly amenable to high-throughput screening of potential inhibitors.

Quantitative Data

The catalytic efficiency of Pin1 for the this compound substrate is a key parameter for comparative studies and inhibitor characterization.

| Substrate | Enzyme | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |

| This compound | Pin1 | Varies by study and conditions | [1] |

Note: Specific values for kcat and KM are often determined under specific experimental conditions (e.g., buffer, pH, temperature) and may vary between different published studies. Researchers should refer to the primary literature for detailed kinetic analyses.

Experimental Protocols

Below is a generalized protocol for a chymotrypsin-coupled Pin1 activity assay. This protocol should be optimized for specific experimental needs.

Materials:

-

Recombinant human Pin1

-

This compound (substrate)

-

α-Chymotrypsin

-

HEPES buffer (e.g., 35 mM, pH 7.8)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO) for substrate stock

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a solution of 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA. Keep on ice.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Pin1 Working Solution: Dilute recombinant Pin1 in assay buffer to the desired final concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically.

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl (e.g., 10 mg/mL). Store in aliquots at -20°C.

-

Chymotrypsin Working Solution: Immediately before use, dilute the chymotrypsin stock solution in the assay buffer to the desired final concentration (e.g., 0.5-1 mg/mL).

-

-

Assay Setup (for a single well in a 96-well plate):

-

To a well, add the assay buffer.

-

Add the Pin1 working solution.

-

If screening for inhibitors, add the test compound at this stage and pre-incubate with Pin1 for a defined period (e.g., 15-30 minutes) at the assay temperature.

-

Add the chymotrypsin working solution.

-

Initiate the reaction by adding the substrate working solution (diluted from the stock in assay buffer) to a final concentration of, for example, 50 µM.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.

-

Record measurements every 30-60 seconds for a period of 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, calculate the percent inhibition relative to a control reaction without the inhibitor.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualizations

Experimental Workflow

Caption: Workflow of the chymotrypsin-coupled assay for Pin1 activity.

Pin1 Signaling in Cell Cycle Progression

Pin1 plays a crucial role in the G1/S transition of the cell cycle by regulating key proteins such as Cyclin D1 and the Retinoblastoma protein (Rb).

Caption: Pin1 regulation of the G1/S cell cycle transition.

Conclusion

This compound is an indispensable tool for the functional characterization of the peptidyl-prolyl isomerase Pin1. The chymotrypsin-coupled assay provides a robust, sensitive, and continuous method for measuring Pin1 activity, which is essential for basic research into its biological roles and for the discovery and development of novel therapeutic agents targeting Pin1. This guide provides the foundational knowledge for researchers to effectively utilize this substrate in their investigations of Pin1-mediated cellular processes.

References

The Chromogenic Substrate Suc-AEPF-pNA: A Technical Guide for Studying Peptidyl-Prolyl Isomerase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) for the characterization and screening of peptidyl-prolyl cis-trans isomerases (PPIases), with a particular focus on Pin1. This document details the underlying principles of the assay, provides meticulously outlined experimental protocols, presents relevant quantitative data, and visualizes key experimental workflows and associated signaling pathways.

Introduction to Peptidyl-Prolyl Isomerases and the Role of Pin1

Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational regulation. This enzymatic activity plays a crucial role in a multitude of cellular processes, including signal transduction, cell cycle progression, and gene regulation. One of the most studied PPIases is Pin1, which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.

Pin1 is a key regulator in various signaling pathways and is implicated in numerous diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its central role in cellular signaling has made it an attractive target for therapeutic intervention. The development of robust and reliable assays to measure Pin1 activity is therefore of paramount importance for basic research and drug discovery.

The Suc-AEPF-pNA Assay: Principle and Mechanism

The enzymatic activity of Pin1 can be conveniently measured using the chromogenic substrate Suc-AEPF-pNA in a coupled assay with the protease α-chymotrypsin. The glutamate (E) residue in the peptide sequence acts as a phosphomimetic, providing specificity for Pin1.

The principle of the assay is based on the conformational-specific cleavage of the substrate by chymotrypsin. Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine (F) residue when the preceding Proline-Phenylalanine bond is in the trans conformation. The Suc-AEPF-pNA substrate is prepared in a solution that favors the cis conformation of the Glu-Pro bond.

The PPIase activity of Pin1 catalyzes the isomerization of the cis-Glu-Pro bond to the trans conformation. This conformational change allows for the subsequent cleavage of the p-nitroanilide (pNA) group by chymotrypsin. The release of the free pNA molecule results in a measurable increase in absorbance at 405 nm, which is directly proportional to the PPIase activity.

Quantitative Data for Pin1 Activity and Inhibition

The Suc-AEPF-pNA assay is a powerful tool for determining the kinetic parameters of Pin1 and for evaluating the potency of its inhibitors. Below are tables summarizing key quantitative data obtained from studies utilizing this assay and similar substrates.

Table 1: Kinetic Parameters for Pin1 with a Phosphorylated Substrate

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Ac-Phe-Phe-(p)Ser-Pro-Arg-pNA | 2.4 | 0.010 | 4,230 | [1] |

Table 2: IC₅₀ Values of Selected Pin1 Inhibitors

| Inhibitor | IC₅₀ (µM) | Assay System | Reference |

| Juglone | ~0.25 | Trypsin-coupled assay with Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA | [2] |

| BJP-06–005-3 | 0.048 (K_i_) | Chymotrypsin-coupled assay with Suc-Ala-pSer-Pro-Phe-pNA | [3] |

| HWH8-33 | 5.21 µg/mL | Chymotrypsin-coupled assay with Suc-AEPF-pNA | [4] |

| HWH8-36 | 10.84 µg/mL | Chymotrypsin-coupled assay with Suc-AEPF-pNA | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for performing the chymotrypsin-coupled Pin1 activity assay using Suc-AEPF-pNA.

Reagent Preparation

-

Pin1 Assay Buffer: 35 mM HEPES, pH 7.8.

-

Recombinant Pin1: Prepare a stock solution of purified recombinant Pin1 in a suitable buffer (e.g., Pin1 Assay Buffer) and store at -80°C. The final concentration in the assay will typically be in the nanomolar range.

-

Suc-AEPF-pNA Substrate Stock Solution: Dissolve Suc-AEPF-pNA in a mixture of 460 mM LiCl in trifluoroethanol to favor the cis conformation. The stock concentration is typically around 2.5 mM. Store at -20°C.

-

α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl. Store at -20°C or 4°C for short-term use.

-

Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

Pin1 Activity Assay Protocol

-

Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare the reaction mixture containing Pin1 Assay Buffer.

-

Addition of Chymotrypsin: Add the α-chymotrypsin stock solution to the reaction mixture to a final concentration of approximately 60 µg/mL.

-

Enzyme Addition: Add the desired amount of recombinant Pin1 to the reaction mixture. For a negative control, add an equal volume of Pin1 storage buffer without the enzyme.

-

Initiation of the Reaction: To start the reaction, add the Suc-AEPF-pNA substrate stock solution to a final concentration of 50-100 µM.

-

Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer or a microplate reader. Record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The PPIase activity is proportional to this rate.

Pin1 Inhibition Assay Protocol

-

Pre-incubation of Inhibitor and Enzyme: In a 96-well plate, pre-incubate varying concentrations of the test inhibitor with a fixed concentration of recombinant Pin1 in Pin1 Assay Buffer for a specific duration (e.g., 30 minutes) at room temperature or 4°C. Include a control with no inhibitor (enzyme activity control) and a control with no enzyme (background control).

-

Assay Initiation: Add the α-chymotrypsin to the pre-incubation mixture.

-

Substrate Addition: Initiate the reaction by adding the Suc-AEPF-pNA substrate.

-

Measurement and Data Analysis: Monitor the absorbance at 405 nm as described in the activity assay protocol. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying Pin1 activity and the central role of Pin1 in key signaling pathways.

Experimental Workflow

Caption: Experimental workflow for Pin1 inhibition assay using Suc-AEPF-pNA.

Pin1 as a Central Hub in Oncogenic Signaling

Caption: Pin1 integrates multiple oncogenic signaling pathways.

Pin1 in TNF-α Signaling and NADPH Oxidase Priming

Caption: Pin1's role in TNF-α-induced priming of NADPH oxidase.

Conclusion

The Suc-AEPF-pNA-based chymotrypsin-coupled assay is a robust, sensitive, and widely used method for studying the enzymatic activity of Pin1 and for screening potential inhibitors. Its reliance on a simple spectrophotometric readout makes it amenable to high-throughput screening applications in drug discovery. A thorough understanding of the assay principles, combined with the detailed protocols and quantitative data provided in this guide, will empower researchers to effectively utilize this valuable tool in their exploration of PPIase biology and the development of novel therapeutics targeting Pin1.

References

- 1. researchgate.net [researchgate.net]

- 2. The prolyl isomerase Pin1 acts as a novel molecular switch for TNF-α–induced priming of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

In Vitro Characterization of Suc-Ala-Glu-Pro-Phe-pNA: A Chromogenic Substrate for Pin1 Isomerase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical enzyme in cellular signaling, regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and transcription.[1][2] Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that can profoundly alter a protein's conformation, activity, and stability.[1][3] Given its overexpression in many human cancers and its role in the pathogenesis of diseases like Alzheimer's, Pin1 has emerged as a significant therapeutic target.[3]

This guide focuses on the preliminary in vitro investigation of N-Succinyl-L-Alanyl-L-α-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) , a chromogenic peptide substrate designed for the specific and continuous monitoring of Pin1 activity.[4][5] In this peptide, the glutamate (Glu) residue serves as a phosphomimetic, mimicking the essential phosphate group for Pin1 recognition.[1] This document provides a comprehensive overview of the assay principle, detailed experimental protocols, quantitative data representation, and the relevant signaling context for studying Pin1 with this substrate.

Principle of the Assay: A Coupled Enzymatic Reaction

The catalytic activity of Pin1 is its ability to isomerize the peptide bond between a phosphorylated or phosphomimetic residue and proline from the cis to the trans conformation. The in vitro assay for this compound leverages a coupled-enzyme system to produce a continuous colorimetric signal proportional to Pin1 isomerase activity.

The assay relies on the high specificity of the protease α-chymotrypsin, which selectively cleaves the peptide bond C-terminal to phenylalanine only when the preceding Ala-Glu-Pro-Phe bond is in the trans conformation.[1][2] The substrate, this compound, is largely in the cis conformation in solution. Pin1 catalyzes the conversion of the cis-isomer to the trans-isomer. Immediately, α-chymotrypsin cleaves the trans-isomer, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, monitored spectrophotometrically at 405 nm, is therefore directly proportional to the rate of Pin1-catalyzed isomerization.[6]

Data Presentation: Quantitative Analysis of Pin1 Activity

The chymotrypsin-coupled assay allows for the determination of key kinetic parameters that describe the efficiency of Pin1 catalysis. The catalytic efficiency is often expressed as kcat/KM. The table below presents the catalytic efficiency of wild-type Pin1 for the phosphomimetic substrate this compound.

| Enzyme | Substrate | Parameter | Value | Reference |

| Wild-Type Pin1 | This compound | kcat/KM (M⁻¹s⁻¹) | 11,000 | [1] |

Note: The value is derived from the supplemental data of the cited study, which compiled data from various publications performing chymotrypsin-coupled assays.

Experimental Protocols

This section provides a detailed methodology for performing the Pin1 isomerase activity assay using this compound.

Materials and Reagents

-

Recombinant human Pin1

-

This compound (Substrate)

-

α-Chymotrypsin

-

HEPES buffer (e.g., 35-50 mM, pH 7.8)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroethanol (TFE)

-

Lithium Chloride (LiCl)

-

96-well microplate

-

Spectrophotometer capable of reading at 405 nm

Stock Solution Preparation

-

Pin1 Stock: Prepare a stock solution of purified recombinant Pin1 in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM DTT). Determine the concentration using a standard protein assay (e.g., Bradford or BCA). Store in aliquots at -80°C.

-

Substrate Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 16 mM).[2] Store at -20°C, protected from light and moisture.[4]

-

α-Chymotrypsin Stock: Prepare a stock solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl.[2] Store in aliquots at -20°C.

-

Assay Buffer: Prepare the assay buffer (e.g., 35 mM HEPES, pH 7.8, 0.1 mg/mL BSA, 0.2 mM DTT).[7]

Experimental Workflow: Chymotrypsin-Coupled Assay

The following diagram outlines the key steps in setting up the kinetic assay.

References

- 1. Activity and Affinity of Pin1 Variants [mdpi.com]

- 2. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extended Impact of Pin1 Catalytic Loop Phosphorylation Revealed by S71E Phosphomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Research Applications of Suc-Ala-Glu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary research application of the synthetic peptide N-Succinyl-L-Alanyl-L-α-Glutamyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). This chromogenic substrate is a pivotal tool for the in vitro characterization of the peptidyl-prolyl cis-trans isomerase Pin1, an enzyme implicated in a multitude of cellular processes and disease states, including cancer and Alzheimer's disease. This document details the enzymatic assay, including experimental protocols and kinetic parameters, and illustrates the underlying biochemical pathways.

Introduction

This compound, also known by its abbreviated form Suc-AEPF-pNA, is a synthetic peptide designed as a specific substrate for the enzyme Pin1.[1][2][3] Pin1 is a unique peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[4] This isomerization can have profound effects on the conformation, activity, and stability of its protein substrates, thereby acting as a critical regulator in various signaling pathways. The glutamate residue in this compound serves as a phosphomimetic, mimicking the phosphorylated serine or threonine, which allows for the study of Pin1 activity without the need for phosphorylated peptides. The C-terminal p-nitroanilide (pNA) group provides a convenient chromogenic reporter for enzymatic activity.

Core Application: A Chromogenic Substrate for Pin1

The principal application of this compound is in a continuous, spectrophotometric, chymotrypsin-coupled assay to determine the catalytic activity of Pin1 and to screen for its inhibitors.[4]

Principle of the Assay

The assay relies on the stereospecificity of the protease α-chymotrypsin. In solution, the Ala-Glu-Pro -Phe peptide bond in the substrate exists in both cis and trans conformations. Pin1 catalyzes the conversion of the cis isomer to the trans isomer. α-chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding proline residue is in the trans conformation. This cleavage releases the yellow chromophore p-nitroaniline (pNA), which can be quantified by measuring the increase in absorbance at 405 nm. The rate of pNA release is therefore proportional to the rate of Pin1-catalyzed isomerization.

Quantitative Data

The following table summarizes the key physicochemical and kinetic parameters of this compound and its interaction with Pin1.

| Parameter | Value | Notes |

| Chemical Formula | C₃₂H₃₈N₆O₁₁ | |

| Molecular Weight | 682.69 g/mol | |

| CAS Number | 128802-76-6 | |

| kcat/KM | High | Pin1 exhibits a strong preference for substrates with an acidic residue preceding the proline.[5] |

Experimental Protocols

Pin1 Activity Assay (Chymotrypsin-Coupled)

This protocol is adapted from methodologies described for the use of similar chromogenic substrates in Pin1 activity assays.

Materials:

-

Recombinant human Pin1

-

This compound (substrate)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically in the micromolar range.

-

Prepare the reaction mixture in a microplate well or a cuvette by combining the Assay Buffer, a suitable concentration of α-chymotrypsin, and the desired concentration of Pin1.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the this compound substrate to the reaction mixture.

-

Immediately begin monitoring the change in absorbance at 405 nm over time. The rate of increase in absorbance corresponds to the rate of pNA release.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The concentration of pNA can be determined using its molar extinction coefficient.

Pin1 Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of Pin1 activity.

Materials:

-

Same as in the Pin1 Activity Assay

-

Putative Pin1 inhibitor compound

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Pre-incubate Pin1 with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature in the Assay Buffer. A range of inhibitor concentrations should be tested.

-

Initiate the reaction by adding the α-chymotrypsin and then the this compound substrate.

-

Monitor the reaction as described in the Pin1 Activity Assay.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of Pin1 activity remaining against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: Workflow for the chymotrypsin-coupled Pin1 activity assay.

Signaling Pathway

Caption: A representative signaling pathway involving Pin1.

Other Reported Applications (Unconfirmed)

Some commercial suppliers have anecdotally associated this compound with neutrophil activation and phosphatase inhibition. However, a thorough review of the scientific literature did not yield specific experimental evidence to support these claims for this particular peptide. It is likely that this information is either erroneous or based on unpublished data. Researchers are advised to rely on the well-documented application of this peptide as a Pin1 substrate.

Conclusion

This compound is a valuable and specific tool for the study of the peptidyl-prolyl isomerase Pin1. Its use in a chymotrypsin-coupled assay provides a robust and convenient method for measuring Pin1 catalytic activity and for the high-throughput screening of potential inhibitors. This technical guide provides the necessary information for researchers to effectively utilize this substrate in their studies of Pin1-mediated cellular processes and its role in disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound TFA_TargetMol [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Screening Pin1 Inhibitors Using Suc-AEPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), plays a crucial role in regulating the function of numerous proteins involved in cell signaling pathways. Its activity is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The chromogenic substrate, Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide (Suc-AEPF-pNA), is a valuable tool for high-throughput screening of Pin1 inhibitors. This document provides detailed application notes and protocols for utilizing Suc-AEPF-pNA in a chymotrypsin-coupled assay to identify and characterize Pin1 inhibitors.

The assay relies on the principle that Pin1 isomerizes the peptide bond between the glutamate and proline residues in Suc-AEPF-pNA from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by chymotrypsin, releasing the chromogenic molecule p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to Pin1 activity. Inhibitors of Pin1 will decrease the rate of this reaction.

Key Signaling Pathways Involving Pin1

Pin1 is a key regulator in several oncogenic signaling pathways. Understanding these interactions is critical for elucidating the mechanism of action of Pin1 inhibitors.

Experimental Workflow for Pin1 Inhibitor Screening

The screening process involves a series of steps from initial high-throughput screening to determine hit compounds, followed by dose-response analysis to confirm their activity and determine their potency (IC50).

Detailed Experimental Protocol

This protocol describes a chymotrypsin-coupled colorimetric assay for measuring Pin1 isomerase activity and screening for its inhibitors in a 96-well plate format.

Materials and Reagents

-

Pin1 Enzyme: Recombinant human Pin1 (GST-tagged or other forms).

-

Substrate: Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA).

-

Coupling Enzyme: α-Chymotrypsin.

-

Assay Buffer: 35 mM HEPES, pH 7.8.

-

Dithiothreitol (DTT): For maintaining a reducing environment.

-

Bovine Serum Albumin (BSA): To prevent non-specific binding.

-

Test Compounds: Potential Pin1 inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates: Clear, flat-bottom.

-

Spectrophotometer: Plate reader capable of measuring absorbance at 390-405 nm.

Preparation of Reagents

-

Assay Buffer (35 mM HEPES, pH 7.8): Prepare a stock solution of HEPES and adjust the pH to 7.8. Dilute to the final concentration with ultrapure water.

-

Pin1 Enzyme Stock Solution: Reconstitute or dilute recombinant Pin1 in Assay Buffer to a desired stock concentration. Store at -80°C in aliquots. The final concentration in the assay will need to be optimized, but typically ranges from 5 to 200 nM.

-

Suc-AEPF-pNA Substrate Stock Solution: Dissolve Suc-AEPF-pNA in a suitable solvent (e.g., 0.5 M LiCl in trifluoroethanol or DMSO) to create a high-concentration stock. Store protected from light at -20°C.

-

α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. A final concentration of approximately 6 mg/mL has been reported, but should be optimized.[1]

-

Test Compound Plate: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically not exceed 1%.

Assay Procedure

-

Enzyme-Inhibitor Pre-incubation:

-

Add 50 µL of Assay Buffer containing DTT (e.g., final concentration 0.2 mM) and BSA (e.g., final concentration 0.1 mg/mL) to each well of a 96-well plate.[1]

-

Add 2 µL of the test compound solution or vehicle control to the appropriate wells.

-

Add 20 µL of Pin1 enzyme solution to each well (except for the no-enzyme control).

-

Mix gently and pre-incubate for a specified time (e.g., 15-30 minutes at room temperature, or for covalent inhibitors, longer incubations such as 12 hours at 4°C may be necessary).[1]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of the substrate and chymotrypsin. For example, add 28 µL of a pre-mixed solution containing α-chymotrypsin and Suc-AEPF-pNA to each well. The final concentration of Suc-AEPF-pNA is typically around 50 µM.[1]

-

The final reaction volume will be 100 µL.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 390-405 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each well.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Pin1 activity.

-

Quantitative Data of Known Pin1 Inhibitors

The following table summarizes the inhibitory potency of several known Pin1 inhibitors determined by assays utilizing a chromogenic pNA substrate. Note that assay conditions may vary between studies.

| Inhibitor | IC50 / Kᵢ | Assay Type | Reference |

| BJP-06-005-3 | Kᵢ = 48 nM | Chymotrypsin-coupled (Suc-Ala-pSer-Pro-Phe-pNA) | [1] |

| KPT-6566 | IC50 = 640 nM | Trypsin-coupled | [2][3] |

| Juglone | - | Irreversible inhibitor | [4] |

| All-trans retinoic acid (ATRA) | IC50 = 33.2 µM | Fluorescent assay | [5][6] |

| VS1 | IC50 = 6.4 µM | Fluorescent assay | [5][6] |

| VS2 | IC50 = 29.3 µM | Fluorescent assay | [5][6] |

Conclusion

The Suc-AEPF-pNA-based chymotrypsin-coupled assay is a robust and reliable method for screening and characterizing Pin1 inhibitors. Its colorimetric readout and suitability for a 96-well plate format make it amenable to high-throughput screening campaigns. The detailed protocol and data presented in these application notes provide a solid foundation for researchers aiming to discover novel Pin1 inhibitors for therapeutic development. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible results.

References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arts.units.it [arts.units.it]

Application Notes and Protocols for Spectrophotometric Measurement of Suc-Ala-Glu-Pro-Phe-pNA Cleavage

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromogenic substrate N-Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) is a valuable tool for the kinetic analysis of specific proteases. Notably, it serves as a substrate for the peptidyl-prolyl isomerase Pin1.[1][2] Enzymatic cleavage of the amide bond between the phenylalanine and the p-nitroaniline (pNA) moiety releases the yellow-colored pNA product. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This application note provides a detailed protocol for measuring the cleavage of this compound.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate this compound. The enzyme cleaves the peptide bond C-terminal to the phenylalanine residue, releasing p-nitroaniline. This product has a strong absorbance at a specific wavelength, which allows for the continuous monitoring of the reaction kinetics. The initial rate of the reaction is determined by measuring the change in absorbance over time.

Caption: Enzymatic cleavage of this compound releases p-nitroaniline.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| This compound | MedChemExpress | HY-P1035A | -20°C (powder) |

| Purified Enzyme (e.g., Pin1) | Varies | Varies | -80°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| Tris-HCl Buffer | Varies | Varies | Room Temperature |

| Calcium Chloride (CaCl₂) | Varies | Varies | Room Temperature |

| 96-well UV-transparent microplates | Varies | Varies | Room Temperature |

| Microplate Spectrophotometer | Varies | Varies | N/A |

Experimental Protocols

Preparation of Reagents

a. Substrate Stock Solution (10 mM):

-

Weigh out the appropriate amount of this compound powder.

-

Dissolve the powder in DMSO to a final concentration of 10 mM.[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C in the dark.[3]

b. Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl₂):

-

Prepare a 0.1 M Tris-HCl buffer solution.

-

Adjust the pH to 8.0 using HCl.

-

Add CaCl₂ to a final concentration of 1 mM.

-

Filter the buffer through a 0.22 µm filter.

-

Store at 4°C.

c. Enzyme Working Solution:

-

On the day of the experiment, thaw the purified enzyme on ice.

-

Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

d. Substrate Working Solution (e.g., 0.2 mM):

-

Dilute the 10 mM substrate stock solution with the assay buffer to the desired final working concentration.[3] For kinetic studies, a range of concentrations (e.g., 0.02 mM to 2 mM) should be prepared.[4]

| Solution | Component | Stock Concentration | Final Concentration | Solvent |

| Substrate Stock | This compound | N/A | 10 mM | DMSO |

| Assay Buffer | Tris-HCl | 1 M | 0.1 M | Deionized Water |

| CaCl₂ | 1 M | 1 mM | Deionized Water | |

| Enzyme Working Solution | Purified Enzyme | Varies | Varies (nM range) | Assay Buffer |

| Substrate Working Solution | Substrate Stock | 10 mM | 0.02 - 2 mM | Assay Buffer |

Assay Procedure

The following protocol is for a 96-well microplate format with a final reaction volume of 200 µL.

Caption: Workflow for the spectrophotometric measurement of enzyme activity.

-

Set up the microplate reader: Set the measurement wavelength to 405 nm and the temperature to the desired assay temperature (e.g., 37°C).[5] Set the reader to take kinetic readings every 30-60 seconds for 10-30 minutes.

-

Prepare the reaction plate:

-

Add the appropriate volume of assay buffer to each well.

-

Add the substrate working solution to each well.

-

Include control wells:

-

Blank (No Enzyme): Substrate and assay buffer.[3]

-

Negative Control (No Substrate): Enzyme and assay buffer.

-

-

-

Pre-incubation: Pre-incubate the microplate in the reader for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the enzyme working solution to the appropriate wells to start the reaction.

-

Measure absorbance: Immediately start the kinetic measurement of absorbance at 405 nm.

Data Analysis

-

Correct for Blank Absorbance: Subtract the absorbance values of the blank (no enzyme) wells from the corresponding experimental wells at each time point.[3]

-

Calculate the Rate of Reaction (Initial Velocity, V₀):

-

Plot the corrected absorbance versus time.

-

Determine the initial linear portion of the curve.

-

The slope of this linear portion represents the initial velocity (V₀) in units of absorbance change per minute (ΔAbs/min).

-

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/min.

-

Rate (µmol/min) = (ΔAbs/min) / (ε × l)

-

Where:

-

ε (Molar Extinction Coefficient of pNA): 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5 is a commonly used value.

-

l (Path Length): The path length of the sample in the microplate well (in cm). This is often provided by the microplate manufacturer or can be determined empirically.

-

-

-

Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

-

Perform the assay with varying substrate concentrations.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

-

| Parameter | Description | How to Obtain |

| Initial Velocity (V₀) | The initial rate of the enzymatic reaction. | Slope of the linear portion of the absorbance vs. time plot. |

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Non-linear regression of V₀ vs. [S] data to the Michaelis-Menten equation.[4] |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | Non-linear regression of V₀ vs. [S] data to the Michaelis-Menten equation. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration. |

| kcat/Kₘ (Catalytic Efficiency) | An estimate of the enzyme's overall efficiency. | Calculated from the determined kcat and Kₘ values. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or very low signal | Inactive enzyme. | Use a fresh enzyme aliquot; ensure proper storage and handling. |

| Incorrect buffer pH or composition. | Verify the pH and composition of the assay buffer. | |

| Substrate degradation. | Prepare fresh substrate solution; store stock solution protected from light. | |

| High background signal | Spontaneous substrate hydrolysis. | Prepare a fresh substrate solution; run a no-enzyme control to assess the rate of spontaneous hydrolysis. |

| Contaminated reagents. | Use fresh, high-purity reagents and filtered buffers. | |

| Non-linear reaction progress | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |

| Product inhibition. | Measure the initial velocity over a shorter time course. | |

| Enzyme instability. | Perform the assay at a lower temperature or for a shorter duration; add stabilizing agents if necessary. |

References

Application Notes and Protocols for Cell-Based Assay Development with Suc-Ala-Glu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. Suc-Ala-Glu-Pro-Phe-pNA (Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide) is a chromogenic substrate designed for the specific assessment of Pin1 activity.[1][2][3] This substrate is utilized in a coupled enzyme assay to provide a quantitative measure of Pin1's catalytic activity, facilitating the screening of potential inhibitors.

This document provides detailed application notes and protocols for the use of this compound in cell-based assays to determine intracellular Pin1 activity and to evaluate the efficacy of Pin1 inhibitors.

Principle of the Assay

The measurement of Pin1 activity using this compound is based on a coupled enzyme reaction. Pin1 itself does not cleave the substrate. Instead, it catalyzes the isomerization of the peptide bond between Proline and Phenylalanine from the cis to the trans conformation. The substrate is designed so that the glutamate residue mimics a phosphoserine/threonine, a key recognition motif for Pin1.[4]

A secondary enzyme, chymotrypsin, which is highly specific for the trans isomer of the Pro-Phe peptide bond, is included in the reaction mixture.[4] Upon isomerization by Pin1, chymotrypsin rapidly cleaves the substrate C-terminal to the phenylalanine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the Pin1 activity and can be monitored by measuring the increase in absorbance at 405 nm.

Data Presentation

Table 1: Properties of the Chromogenic Substrate this compound

| Property | Value | Reference |

| Full Name | Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide | |

| Abbreviation | Suc-AEPF-pNA | [1][2][3] |

| Target Enzyme | Peptidyl-prolyl isomerase Pin1 | [1][2][3] |

| Coupled Enzyme | Chymotrypsin | [4] |

| Detection Wavelength | 405 nm | |

| Solubility | Soluble in DMSO and Ethanol | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in solvent) | -80°C for up to 1 year | [1] |

Table 2: Example IC50 Values of Pin1 Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| HWH8-33 | CHO | MTT Assay | 0.15 ± 0.02 | [5] |

| HWH8-33 | HeLa | MTT Assay | 0.43 ± 0.05 | [5] |

| HWH8-36 | CHO | MTT Assay | 0.15 ± 0.02 | [5] |

| HWH8-36 | HeLa | MTT Assay | 0.32 ± 0.03 | [5] |

| VS1 | - | Enzymatic Inhibition | 6.4 µM | [6] |

| VS2 | - | Enzymatic Inhibition | 29.3 µM | [6] |

| All-trans retinoic acid (ATRA) | - | Enzymatic Inhibition | 33.2 µM | [6] |

Note: The IC50 values from MTT assays reflect inhibition of cell viability, which can be an indirect consequence of Pin1 inhibition.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Pin1 Activity Assay

This protocol describes the preparation of cell lysates from cultured cells for the subsequent measurement of intracellular Pin1 activity.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7, or other cancer cell lines with known Pin1 expression)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES pH 7.8, 100 mM NaCl, 2 mM DTT, 0.04 mg/mL BSA, with protease inhibitor cocktail)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

Procedure:

-

Culture cells to 80-90% confluency in appropriate culture vessels.

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.[7]

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 200 µL for a 10 cm dish). For adherent cells, use a cell scraper to collect the cells in the lysis buffer.[7]

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube, avoiding the pellet.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Pin1 Activity Assay and Inhibitor Screening

This protocol details the procedure for measuring Pin1 activity in cell lysates and for screening potential Pin1 inhibitors using this compound.

Materials:

-

Cell lysate (prepared as in Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Chymotrypsin stock solution (e.g., 10 mg/mL in 1 mM HCl)

-

Assay Buffer (50 mM HEPES pH 7.8, 100 mM NaCl, 2 mM DTT, 0.04 mg/mL BSA)

-

Pin1 inhibitor compounds or vehicle control (e.g., DMSO)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each well, the final reaction volume will be 200 µL.

-

Assay Buffer: 170 µL

-

Chymotrypsin solution: 10 µL (final concentration will be ~0.5 mg/mL)

-

This compound solution: 20 µL (final concentration will be 1 mM)

-

-

Assay Protocol: a. Add 20 µL of cell lysate (containing a standardized amount of protein, e.g., 20-50 µg) to each well of the 96-well plate. b. For inhibitor screening: Add 10 µL of the inhibitor compound at various concentrations (or vehicle control) to the respective wells and pre-incubate with the cell lysate for 15-30 minutes at room temperature. Adjust the volume of the assay buffer accordingly to maintain a final volume of 200 µL. c. To initiate the reaction, add 170 µL (or adjusted volume if inhibitors are used) of the reaction master mix (containing Assay Buffer, Chymotrypsin, and this compound) to each well. d. Immediately place the plate in a microplate reader pre-heated to 37°C. e. Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

Data Analysis: a. Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve. b. Pin1 activity can be expressed as the rate of pNA production per milligram of total protein in the lysate. The molar extinction coefficient for pNA is approximately 8,800 M⁻¹cm⁻¹. c. For inhibitor screening, plot the percentage of Pin1 inhibition versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Pin1 Signaling Pathway in Cancer

Pin1 plays a pivotal role in oncogenesis by regulating the stability and activity of numerous proteins involved in cell proliferation and survival pathways.[8][9] The following diagram illustrates the central role of Pin1 in integrating multiple oncogenic signals.

Caption: Pin1 integrates multiple oncogenic signaling pathways.

Experimental Workflow for Cell-Based Pin1 Assay

The following workflow diagram outlines the key steps for determining intracellular Pin1 activity and screening for inhibitors.

Caption: Workflow for cell-based Pin1 activity and inhibitor screening.

Logical Relationship of the Coupled Enzyme Assay

This diagram illustrates the logical steps involved in the coupled enzyme assay for the detection of Pin1 activity.

Caption: Logical flow of the Pin1 coupled enzyme assay.

References

- 1. This compound TFA_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening using Suc-AEPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical enzyme in cellular signaling, playing a key role in the regulation of various cellular processes, including cell cycle progression, proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of Pin1. This document provides detailed application notes and protocols for conducting HTS assays using the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA).

The assay described herein is a chymotrypsin-coupled enzymatic assay. Pin1 catalyzes the cis-to-trans isomerization of the peptidyl-prolyl bond in the Suc-AEPF-pNA substrate. The trans isomer is then susceptible to cleavage by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA production, measured by the increase in absorbance at 405 nm, is directly proportional to the Pin1 enzymatic activity.

Principle of the Assay

The HTS protocol for Pin1 inhibition is based on a coupled enzymatic reaction. Pin1 isomerizes the Suc-AEPF-pNA substrate from its cis conformation to the trans conformation. Subsequently, α-chymotrypsin specifically cleaves the trans-isomer of the substrate, releasing the yellow-colored p-nitroaniline (pNA). The enzymatic activity of Pin1 is therefore quantified by measuring the rate of increase in absorbance at 405 nm. Potential inhibitors of Pin1 will decrease the rate of this isomerization, leading to a reduced rate of pNA release.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Pin1 in oncogenic signaling pathways and the general workflow for a high-throughput screening campaign to identify Pin1 inhibitors.

Caption: Pin1 integrates multiple oncogenic signaling pathways.

Caption: A typical workflow for an HTS campaign to identify Pin1 inhibitors.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human Pin1 (GST-tagged)

-

Substrate: this compound (Suc-AEPF-pNA)

-

Coupling Enzyme: α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA

-

Control Inhibitor: A known Pin1 inhibitor (e.g., Juglone or a proprietary compound) for positive control.

-

Solvent: Dimethyl sulfoxide (DMSO) for compound dissolution.

-

Microplates: 384-well, clear, flat-bottom plates.

Stock Solution Preparation

-

Pin1 Stock Solution: Prepare a stock solution of Pin1 in assay buffer. The final concentration in the assay will be in the low nanomolar range, so a concentrated stock (e.g., 100x) is recommended.

-

Suc-AEPF-pNA Stock Solution: Dissolve Suc-AEPF-pNA in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in assay buffer.

-

Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO in 384-well compound plates.

High-Throughput Screening Protocol (384-well format)

This protocol is a representative procedure and may require optimization for specific laboratory conditions and equipment.

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive controls (known inhibitor), and negative controls (DMSO) into the wells of a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of Pin1 solution (at 2x the final desired concentration) to each well of the assay plate.

-

Pre-incubation: Centrifuge the plates briefly to ensure mixing and incubate at 4°C for 12 hours to allow for enzyme-inhibitor binding.[1]

-

Reaction Initiation: Prepare a reaction mix containing Suc-AEPF-pNA and α-chymotrypsin in assay buffer at 2x their final desired concentrations. Add 10 µL of this reaction mix to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))

-

Determine the Z'-factor for each plate to assess assay quality.

-

Assay Validation and Quality Control

The Z'-factor is a statistical indicator of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls and reflects the separation between these controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos is the standard deviation of the positive control (e.g., a known inhibitor).

-

SD_neg is the standard deviation of the negative control (e.g., DMSO).

-

Mean_pos is the mean signal of the positive control.

-

Mean_neg is the mean signal of the negative control.

Data Presentation

The quantitative data from an HTS campaign should be summarized for clear interpretation and comparison.

Table 1: Representative HTS Assay Parameters and Performance

| Parameter | Value | Reference |

| Plate Format | 384-well | Standard HTS practice |

| Final Pin1 Concentration | 25 nM | [1] |

| Final Suc-AEPF-pNA Concentration | 50 µM | [1] |

| Final α-Chymotrypsin Concentration | 6 mg/mL | [1] |

| Final DMSO Concentration | < 1% | Standard HTS practice |

| Incubation Temperature | 25°C | [1] |

| Read Wavelength | 405 nm | Standard for pNA |

| Z'-Factor | ≥ 0.5 | [2][3] |

Table 2: Illustrative IC50 Values of Known Pin1 Inhibitors

The following table provides examples of IC50 values for known Pin1 inhibitors. It is important to note that these values may have been determined using different assay formats and substrates. For accurate comparison, IC50 values of hits from a screen should be determined using the same protocol.

| Compound | Reported IC50 (µM) | Reference |

| Juglone | ~5 | [1] |

| All-trans retinoic acid (ATRA) | 33.2 | [4] |

| VS1 | 6.4 | [4] |

| VS2 | 29.3 | [4] |

Conclusion

The described chymotrypsin-coupled assay using the chromogenic substrate Suc-AEPF-pNA provides a robust and reliable method for high-throughput screening of Pin1 inhibitors. Careful optimization of assay parameters and rigorous validation, including the determination of the Z'-factor, are essential for the success of any HTS campaign. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery to identify and characterize novel modulators of Pin1 activity.

References

Application Notes and Protocols for Suc-Ala-Glu-Pro-Phe-pNA in Pin1-Targeted Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Glu-Pro-Phe-pNA (N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide) is a valuable chromogenic substrate for the peptidyl-prolyl cis-trans isomerase Pin1.[1][2] Pin1 plays a critical role in regulating the function of numerous proteins involved in essential cellular processes by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[3][4] Dysregulation of Pin1 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound in experiments designed to characterize Pin1 activity and identify its inhibitors.

Product Information

| Property | Value |

| Full Name | N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide |

| Abbreviation | Suc-AEPF-pNA |

| CAS Number | 128802-76-6 |

| Molecular Formula | C₃₂H₃₈N₆O₁₁ |

| Molecular Weight | 682.67 g/mol |